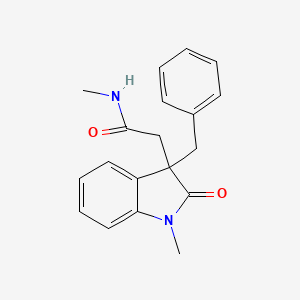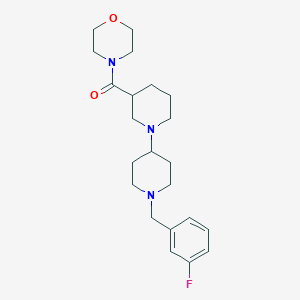![molecular formula C20H23ClN2O3 B5307127 4-{1-[5-(2-chlorophenyl)-2-furoyl]-3-piperidinyl}morpholine](/img/structure/B5307127.png)
4-{1-[5-(2-chlorophenyl)-2-furoyl]-3-piperidinyl}morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{1-[5-(2-chlorophenyl)-2-furoyl]-3-piperidinyl}morpholine is a chemical compound that belongs to the class of morpholine derivatives. It is a potent and selective antagonist of the serotonin 5-HT1B receptor and has been extensively studied for its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 4-{1-[5-(2-chlorophenyl)-2-furoyl]-3-piperidinyl}morpholine involves its selective antagonism of the serotonin 5-HT1B receptor. This receptor is located in the brain and is involved in the regulation of serotonin release. By blocking the 5-HT1B receptor, the compound can modulate the release of serotonin and other neurotransmitters, leading to its potential therapeutic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its selective antagonism of the serotonin 5-HT1B receptor. The compound has been shown to modulate the release of serotonin and other neurotransmitters, leading to its potential therapeutic effects. It has been studied for its potential use in the treatment of migraine headaches, depression, anxiety, and addiction.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-{1-[5-(2-chlorophenyl)-2-furoyl]-3-piperidinyl}morpholine in lab experiments include its high affinity for the serotonin 5-HT1B receptor, which makes it a potent and selective antagonist. The compound has been extensively studied for its potential therapeutic applications, and its synthesis method is reported to yield high purity and high yield. The limitations of using the compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.
Orientations Futures
The future directions for research on 4-{1-[5-(2-chlorophenyl)-2-furoyl]-3-piperidinyl}morpholine include its further study for its potential therapeutic applications. The compound has been shown to have potential in the treatment of migraine headaches, depression, anxiety, and addiction, and further studies are needed to determine its safety and efficacy. Additionally, the compound's potential use in the treatment of other neurological and psychiatric disorders should be explored. Finally, the development of new synthesis methods and analogs of the compound should be pursued to improve its potency and selectivity.
Conclusion:
In conclusion, this compound is a chemical compound that has been extensively studied for its potential therapeutic applications. Its high affinity for the serotonin 5-HT1B receptor makes it a potent and selective antagonist, and it has been studied for its potential use in the treatment of migraine headaches, depression, anxiety, and addiction. Further studies are needed to determine its safety and efficacy, and the development of new synthesis methods and analogs should be pursued to improve its potency and selectivity.
Méthodes De Synthèse
The synthesis of 4-{1-[5-(2-chlorophenyl)-2-furoyl]-3-piperidinyl}morpholine involves the reaction of 2-chlorobenzoyl chloride with 5-(2-furanyl)-3-piperidinone in the presence of a base to form the intermediate 5-(2-chlorobenzoyl)-2-furancarboxaldehyde. This intermediate is then reacted with morpholine in the presence of an acid catalyst to give the final product. The yield of the synthesis method is reported to be high, and the purity of the compound can be achieved through recrystallization.
Applications De Recherche Scientifique
The scientific research application of 4-{1-[5-(2-chlorophenyl)-2-furoyl]-3-piperidinyl}morpholine is primarily focused on its potential therapeutic applications. The compound has been shown to have a high affinity for the serotonin 5-HT1B receptor, which is involved in the regulation of mood, anxiety, and pain. It has been studied for its potential use in the treatment of migraine headaches, depression, anxiety, and addiction.
Propriétés
IUPAC Name |
[5-(2-chlorophenyl)furan-2-yl]-(3-morpholin-4-ylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O3/c21-17-6-2-1-5-16(17)18-7-8-19(26-18)20(24)23-9-3-4-15(14-23)22-10-12-25-13-11-22/h1-2,5-8,15H,3-4,9-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMGOGUPTYNUFKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=C(O2)C3=CC=CC=C3Cl)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![rel-(1R,5S,6r)-6-{[4-(2-methylphenyl)-1,4-diazepan-1-yl]methyl}-3-azabicyclo[3.1.0]hexane dihydrochloride](/img/structure/B5307044.png)

![N-{4-[N-(4-hydroxybenzoyl)ethanehydrazonoyl]phenyl}cyclohexanecarboxamide](/img/structure/B5307051.png)
![1-[(3,4-dimethylphenyl)amino]-N-[1-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]cyclohexanecarboxamide](/img/structure/B5307067.png)

![benzyl 4-{[2-(benzoylamino)-3-(4-bromophenyl)acryloyl]amino}butanoate](/img/structure/B5307099.png)

![4-[6-(4-methyl-1-piperazinyl)-4-pyrimidinyl]-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B5307112.png)
![8-[(2-methoxy-6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5307115.png)
![7-(2,5-dichlorophenyl)-2-(methylthio)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5307120.png)
![4-[4-(3-methoxyphenyl)-1H-pyrazol-5-yl]-1-L-prolylpiperidine](/img/structure/B5307123.png)

![N-[2-[(4-methylbenzoyl)amino]-3-(3-nitrophenyl)acryloyl]alanine](/img/structure/B5307136.png)
![2-{4-[3-(4-chlorobenzoyl)-4-hydroxy-1-(2-methoxyethyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]phenoxy}acetamide](/img/structure/B5307139.png)